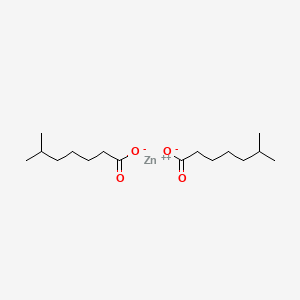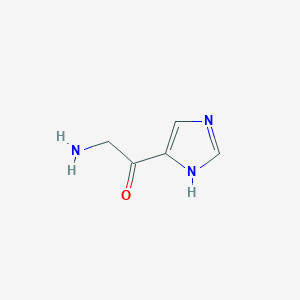![molecular formula C8H14O3 B13406624 2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- CAS No. 90191-60-9](/img/structure/B13406624.png)
2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- is a chemical compound that belongs to the class of organic compounds known as pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by the presence of an oxirane (epoxide) group attached to the pyran ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- typically involves the reaction of tetrahydropyran with an epoxide precursor under controlled conditions. One common method is the reaction of tetrahydropyran with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide group under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler analog without the epoxide group.
2H-Pyran-2-ol: Contains a hydroxyl group instead of an epoxide.
Tetrahydro-2H-pyran-2-methanol: Features a methanol group attached to the pyran ring.
Uniqueness
2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- is unique due to the presence of both the pyran ring and the epoxide group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The epoxide group allows for a wide range of chemical modifications, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90191-60-9 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2-[[(2R)-oxiran-2-yl]methoxy]oxane |
InChI |
InChI=1S/C8H14O3/c1-2-4-9-8(3-1)11-6-7-5-10-7/h7-8H,1-6H2/t7-,8?/m1/s1 |
InChI-Schlüssel |
FSJPDLYSFQMHHV-GVHYBUMESA-N |
Isomerische SMILES |
C1CCOC(C1)OC[C@H]2CO2 |
Kanonische SMILES |
C1CCOC(C1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)

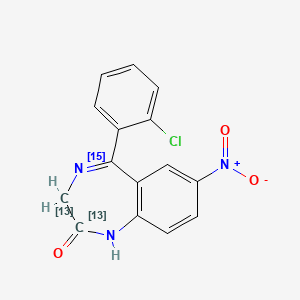

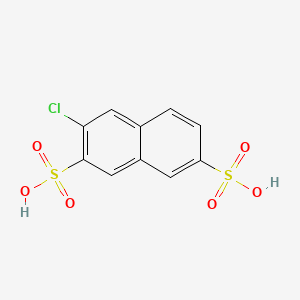

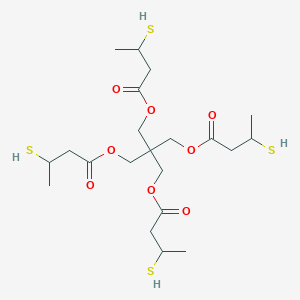
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)

